N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
Description
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a synthetic indole derivative incorporating a rigid adamantane moiety and a thioether linkage. Its structure features:
- Adamantane-1-carboxamide core: A bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability .
- 2-Phenyl-1H-indole scaffold: A heteroaromatic system with demonstrated bioactivity in antiviral, antitumor, and antimicrobial contexts .
- Sulfanyl ethyl linker: A thioether group that may influence electronic properties and molecular interactions.
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMQWVYAQYVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the indole ring.
Attachment of the Adamantane Structure: The adamantane carboxylic acid can be coupled with the indole-sulfanyl intermediate using amide bond formation techniques, such as the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Adamantane vs. Sulfonyl Groups: The adamantane core in the target compound enhances lipophilicity and membrane permeability compared to electron-withdrawing sulfonyl groups in other indoles . Sulfonyl groups (e.g., in ) elongate N–C bonds (1.422–1.433 Å vs.
- Thioether vs. Sulfonyl Linkers : Thioether groups (target compound) are less polar than sulfonyl groups, favoring hydrophobic interactions. Sulfonyl groups facilitate stronger H-bonding (e.g., N2–H2⋯O2 in ).
Hypothesized Bioactivity
- Antiviral Activity: Adamantane derivatives are known for antiviral properties (e.g., influenza neuraminidase inhibition) .
- Antitumor Potential: Indole derivatives with bulky substituents (e.g., adamantane) may disrupt DNA-protein interactions, akin to sulfonylindoles in .
- Metabolic Stability : Adamantane’s rigidity likely reduces oxidative metabolism compared to flexible alkyl chains in 5a–y derivatives .
Biological Activity
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
The compound features:
- Indole Moiety : Known for its diverse biological activities.
- Sulfanyl Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Adamantane Carboxamide Group : Provides structural stability and influences pharmacokinetics.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : Utilizing Fischer indole synthesis.
- Introduction of the Sulfanyl Group : Reacting the indole derivative with a thiol compound.
- Coupling with Adamantane Carboxylic Acid : Using coupling reagents like DCC in the presence of DMAP.
Anticancer Properties
Research has indicated that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 26.10 | Inhibition of cell proliferation |
| HepG2 (Liver) | 21.00 | Induction of apoptosis |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth, potentially through modulation of apoptosis-related proteins.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. Indole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This activity is crucial for developing treatments for inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures possess antimicrobial properties, making them candidates for further investigation as potential antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Targeting Specific Enzymes : The compound may interact with enzymes involved in cancer progression or inflammatory responses.
- Modulation of Cell Signaling Pathways : It could affect pathways related to oxidative stress and inflammation, enhancing cellular defense mechanisms.
- Membrane Permeability : The adamantane structure may facilitate better membrane penetration, enhancing bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- In Vitro Studies : Research involving indole derivatives has illustrated their potential as anticancer agents, showing significant cytotoxic effects on various cancer cell lines.
- Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between these compounds and target proteins, suggesting a robust mechanism for their biological action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Functionalization of the adamantane core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF to form the carboxamide bond .
- Step 2 : Thioether linkage formation between the indole-3-thiol and ethylenediamine derivative under alkaline conditions (pH 8–10) to ensure nucleophilic substitution .
- Optimization : Control reaction temperature (25–40°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane cage integrity, indole proton environments, and sulfanyl-ethyl connectivity. Key signals: adamantane CH₂ (~1.7–2.1 ppm), indole NH (~10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~495.2 g/mol) and detects impurities .
- X-ray Crystallography : Resolves spatial arrangement of the adamantane-indole scaffold, particularly if polymorphism is suspected .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting MIC values .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .
- Solubility Assessment : Perform shake-flask method in PBS/DMSO to guide dosing in in vitro studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the adamantane and indole moieties?
- Methodological Answer :
- Adamantane Modifications : Synthesize analogs with cyclohexane or bicyclo[2.2.2]octane replacements. Test thermal stability via DSC and biological potency to assess adamantane’s role in rigidity and lipophilicity .
- Indole Substitutions : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring. Use computational docking (AutoDock Vina) to predict binding affinity to targets like 5-HT receptors .
- Thioether Linker Optimization : Replace sulfanyl with sulfonyl or methylene groups. Compare pharmacokinetic profiles (e.g., LogP, plasma protein binding) .
Q. What computational strategies are recommended to predict pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition. Key parameters: Topological PSA (<140 Ų for oral bioavailability) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability to proposed targets (e.g., tubulin) using GROMACS. Analyze RMSD and binding free energy (MM/PBSA) over 100-ns trajectories .
- Toxicity Prediction : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity alerts. Validate with Ames test (TA98 strain) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration). Use reference compounds as internal controls .
- Metabolite Interference : Perform LC-MS/MS to detect degradation products or active metabolites in cell lysates .
- Crystallographic Validation : Confirm stereochemical consistency (e.g., via ORTEP-3 for crystal structure visualization) if racemization is suspected during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
